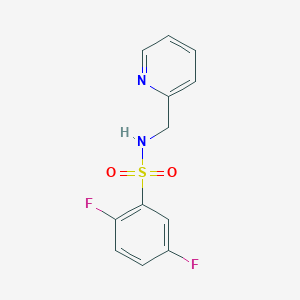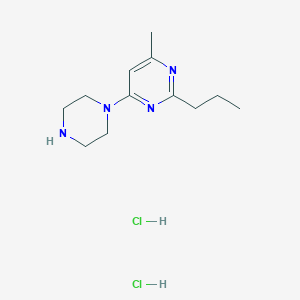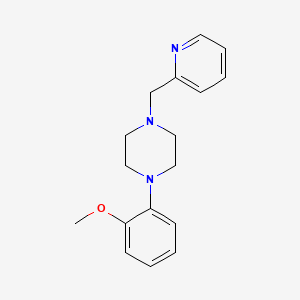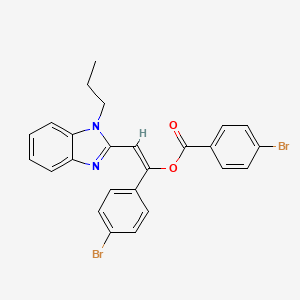![molecular formula C20H16N4O2S B5343932 N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, also known as CTB or Compound 17, is a synthetic compound with potential applications in scientific research. CTB is a member of the thiadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is not fully understood, but it is thought to involve the inhibition of protein synthesis. This compound has been shown to inhibit the activity of ribosomes, the cellular machinery responsible for protein synthesis, leading to a decrease in protein production. This inhibition of protein synthesis is thought to underlie this compound's anti-cancer and anti-microbial properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurons, this compound has been shown to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. In addition, this compound has been shown to modulate the immune response, leading to changes in cytokine production and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound with high purity and stability, making it a reliable tool for scientific research. In addition, this compound has been shown to have a range of biological activities, making it a versatile tool for investigating cellular mechanisms. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood. In addition, this compound's mechanism of action is not fully understood, making it difficult to interpret its effects on cellular processes.
Direcciones Futuras
There are several future directions for research on N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to investigate the efficacy of this compound in vivo and to determine the optimal dosing and administration schedule. Another area of interest is the role of this compound in modulating neuronal activity. Further studies are needed to investigate the effects of this compound on different types of neurons and to determine its potential as a treatment for neurological disorders. Finally, the immunomodulatory effects of this compound are an area of interest for the treatment of autoimmune diseases. Further studies are needed to investigate the effects of this compound on different immune cell types and to determine its potential as a treatment for autoimmune diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it a valuable tool for investigating cellular mechanisms. This compound has been shown to have a range of biological activities, including anti-cancer, anti-microbial, and immunomodulatory properties. However, further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
Métodos De Síntesis
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of 2-(4-methoxyphenyl)acetonitrile with thiosemicarbazide, followed by cyclization and condensation reactions. The final product, this compound, is obtained as a yellow powder with a purity of over 98%. The synthesis method has been optimized to achieve high yields and purity, making this compound a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has potential applications in a range of scientific research areas, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has been shown to modulate the activity of ion channels in neurons, suggesting a potential role in the treatment of neurological disorders. This compound has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[5-[(E)-1-cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-4-3-5-15(10-13)18(25)22-20-24-23-19(27-20)16(12-21)11-14-6-8-17(26-2)9-7-14/h3-11H,1-2H3,(H,22,24,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMRMWNEAWOCRR-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C(=CC3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)/C(=C/C3=CC=C(C=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-{5-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343853.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5343867.png)
![2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343876.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5343884.png)


![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)
![2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)

![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)

![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-methyl-1-oxopentan-2-ol](/img/structure/B5343959.png)